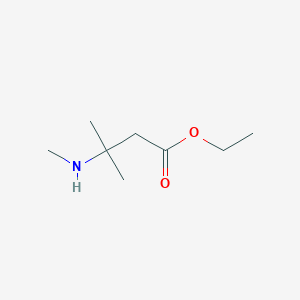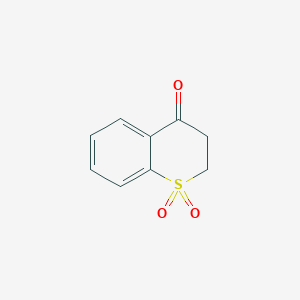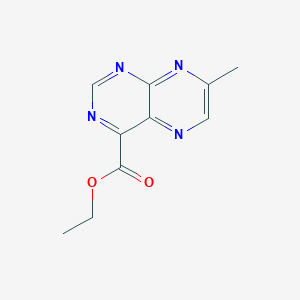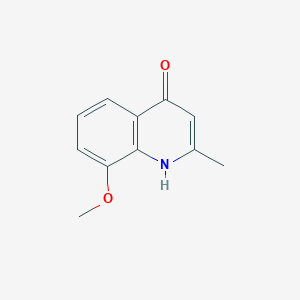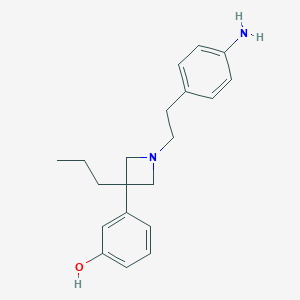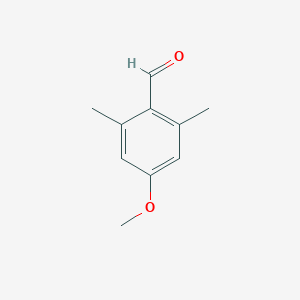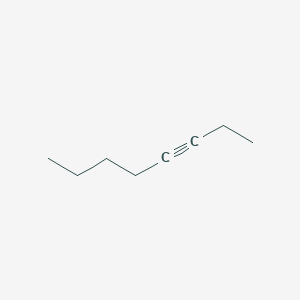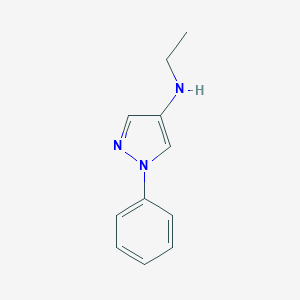
Pyrazole, 4-(ethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 4-(ethylamino)-1-phenyl-, also known as EPP, is a heterocyclic organic compound with the chemical formula C11H14N2. EPP has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- is not fully understood. However, it has been suggested that Pyrazole, 4-(ethylamino)-1-phenyl- may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to inhibit the proliferation of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its relatively simple synthesis method. Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized using commercially available starting materials and standard laboratory equipment. Pyrazole, 4-(ethylamino)-1-phenyl- is also relatively stable and can be stored at room temperature for extended periods of time. One of the limitations of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its low solubility in water, which may limit its bioavailability in biological systems.
Orientations Futures
There are several future directions for the study of Pyrazole, 4-(ethylamino)-1-phenyl-. One direction is the development of Pyrazole, 4-(ethylamino)-1-phenyl- derivatives with improved pharmacological properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- and its derivatives. Further studies are also needed to evaluate the safety and efficacy of Pyrazole, 4-(ethylamino)-1-phenyl- in vivo and in clinical trials. Finally, the potential use of Pyrazole, 4-(ethylamino)-1-phenyl- as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Méthodes De Synthèse
Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized through the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid and ethylamine. The reaction is carried out in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
Pyrazole, 4-(ethylamino)-1-phenyl- has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
17551-14-3 |
|---|---|
Nom du produit |
Pyrazole, 4-(ethylamino)-1-phenyl- |
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-ethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-12-10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9,12H,2H2,1H3 |
Clé InChI |
KRCYGSLLFFNOQV-UHFFFAOYSA-N |
SMILES |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
Autres numéros CAS |
17551-14-3 |
Synonymes |
N-Ethyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



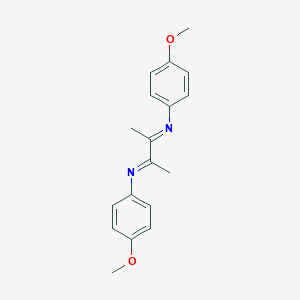
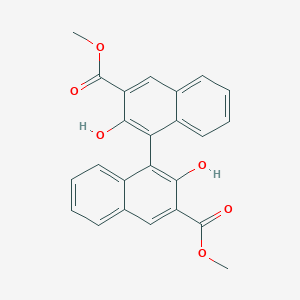
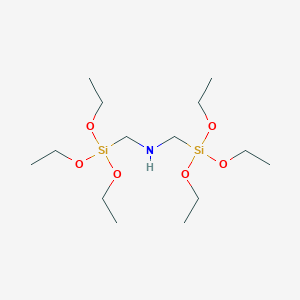
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
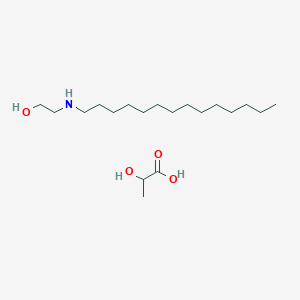
![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
